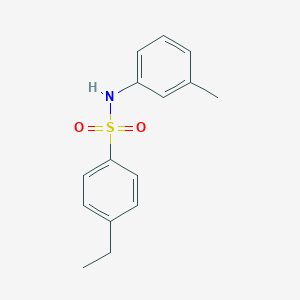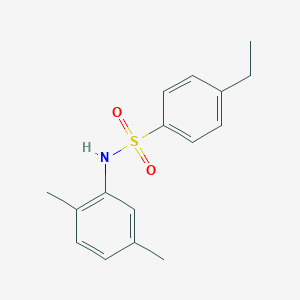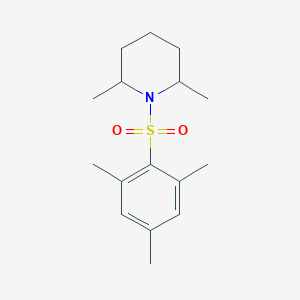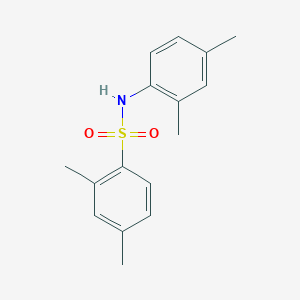
4-ethyl-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is also known as E3MPS and has a molecular formula of C16H19NO2S. This compound has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This inhibition leads to a reduction in acid secretion in the stomach. The compound also has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins.
Biochemical and Physiological Effects
4-ethyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the secretion of acid in the stomach, which can be useful in the treatment of ulcers. The compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethyl-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes. This inhibition can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-ethyl-N-(3-methylphenyl)benzenesulfonamide. One potential area of research is its use in the treatment of ulcers. The compound has been shown to reduce acid secretion in the stomach, which may be useful in the treatment of this condition. Another area of research is its use in the treatment of pain and inflammation. The compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of these conditions. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with ethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-ethyl-N-(3-methylphenyl)benzenesulfonamide has been used in various scientific research studies. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme can lead to the reduction of acid secretion in the stomach, which can be useful in the treatment of ulcers.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
4-ethyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-3-13-7-9-15(10-8-13)19(17,18)16-14-6-4-5-12(2)11-14/h4-11,16H,3H2,1-2H3 |
Clave InChI |
ASNOWYGBUKVSCR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)




![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)